molecular formula C13H10N4OS B2867784 N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide CAS No. 1207001-78-2

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

Cat. No.: B2867784
CAS No.: 1207001-78-2
M. Wt: 270.31
InChI Key: ONKFGYJSWPWHDS-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a synthetic chemical scaffold designed for research and development, particularly in medicinal chemistry and infectious disease studies. This compound features a quinoxaline core, a privileged structure in drug discovery known for its diverse biological activities. Quinoxaline derivatives, especially carboxamides, are investigated for their potent antimicrobial and antimycobacterial properties. Recent scientific literature highlights the significant interest in quinoxaline-2-carboxamide derivatives as promising scaffolds for the development of novel anti-tuberculosis agents, given the urgent need for new therapeutics against drug-resistant strains . The mechanism of action for related compounds in this class is often associated with targeting bacterial enzymes or causing DNA damage, leading to the death of the microbial organism . The incorporation of the 3-methylisothiazol-5-yl group is intended to modulate the molecule's physicochemical properties and biological activity, potentially enhancing its selectivity and efficacy. This product is intended for use in laboratory research applications only, such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use and handle this compound in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFGYJSWPWHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide involves several steps. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Quinoxaline derivatives, including this compound, are being investigated for their anticancer, anti-inflammatory, and antiviral properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 2: logP and Bioactivity Trends

Compound Class Average logP Key Activity Structural Influence Reference
Quinoxaline di-N-oxides 2.5–3.0 Anti-tuberculosis N-oxide groups increase polarity
Thiazole-containing analogs Inferred higher Potential antimicrobial Sulfur enhances lipophilicity
Oxazole-containing analogs Inferred lower Varied Oxygen reduces lipophilicity vs. sulfur

Biological Activity

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

In Vitro Antimycobacterial Activity

Research has shown that derivatives of quinoxaline-2-carboxamides exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. In a study assessing various compounds, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 3.91 to 500 µg/mL, indicating moderate to good activity against Mycobacterium tuberculosis H37Ra. Notably, the most active derivatives had MIC values below 15.625 µg/mL, suggesting their potential as effective antimycobacterial agents .

CompoundMIC (µg/mL)
This compound3.91 - 500
Other active derivatives< 15.625

Anti-inflammatory Activity

Mechanistic Insights

The anti-inflammatory properties of quinoxaline derivatives have been explored through various models. One study highlighted that certain compounds significantly inhibited paw edema development in rats, with one derivative showing an anti-inflammatory activity (AA) of 53.41% compared to a reference drug (sodium diclofenac). The mechanism involved disruption of nitric oxide-dependent pathways, which are crucial in inflammation processes .

Table: Anti-inflammatory Activity Comparison

CompoundAA (%)Mechanism
Compound 2e53.41COX inhibition
Sodium DiclofenacReferenceCOX inhibition

Anticancer Activity

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while being non-toxic to normal cells. For instance, one compound showed an IC50 value of 37.3 µM against HepG2 cells but was inactive against mycobacterial strains .

Table: Cytotoxicity Profile

Cell LineIC50 (µM)Activity
HepG237.3Cytotoxic
Mtb H37Ra>500Non-cytotoxic

Case Studies and Research Findings

  • Antidepressant and Anxiolytic Activities : A related compound, N-(pyridin-3-yl)quinoxalin-2-carboxamide, was studied for its antidepressant and anxiolytic effects using animal models like the forced swim test and elevated plus maze. Although not directly linked to this compound, these findings suggest a broader pharmacological profile for quinoxaline derivatives .
  • Structure-Affinity Correlations : Studies utilizing molecular docking have revealed that specific structural modifications in quinoxaline derivatives can enhance their affinity towards key molecular targets such as COX enzymes, which are implicated in inflammatory responses .

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